

The Pharmacology of Ripk2-IN-4: A Technical Guide

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Compound of Interest

Compound Name: *Ripk2-IN-4*

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This technical guide provides an in-depth overview of the pharmacology of **Ripk2-IN-4**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document details the compound's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.

Introduction to RIPK2 and Ripk2-IN-4

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a crucial serine/threonine/tyrosine kinase that functions as a downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing protein 1 and 2)[1][2]. Upon recognition of bacterial peptidoglycans, NOD1/2 recruit RIPK2, leading to its activation, ubiquitination, and the subsequent engagement of downstream pathways, including NF- κ B and MAPK signaling[1][2]. This cascade is pivotal for initiating an innate immune response characterized by the production of pro-inflammatory cytokines[3]. Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathophysiology of numerous inflammatory conditions, such as Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target[1][4].

Ripk2-IN-4 (referred to as Compound 14 in its primary publication) is a novel, potent, and selective ATP-competitive inhibitor of RIPK2 based on a 4-aminoquinoline chemical scaffold[1][4][5][6][7]. Its development was aimed at addressing the need for selective chemical probes to investigate RIPK2 biology and for therapeutic agents in NOD-driven inflammatory diseases.

Mechanism of Action and Signaling Pathway

Ripk2-IN-4 acts as a Type I kinase inhibitor, binding competitively to the ATP pocket of the RIPK2 kinase domain. This binding event prevents the autophosphorylation and activation of RIPK2, thereby blocking the downstream signaling cascade that leads to the activation of NF- κ B and MAPK pathways and subsequent inflammatory cytokine production[1][6].

RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2/RIPK2 signaling pathway and the point of inhibition by **Ripk2-IN-4**.

Caption: NOD2/RIPK2 signaling pathway and inhibition by **Ripk2-IN-4**.

Quantitative Data Presentation

The following tables summarize the key quantitative data for **Ripk2-IN-4** (Compound 14) from published literature[1][6].

Table 1: Biochemical Activity

Parameter	Species	Value	Assay Type
IC50	Human	5.1 \pm 1.6 nM	ADP-Glo Kinase Assay

Table 2: Cellular Activity

Parameter	Cell Line	Stimulus	Readout	Value
Cellular Inhibition	Raw264.7 (murine macrophage)	MDP	TNF- α Secretion	Dose-dependent inhibition

Table 3: Kinase Selectivity

Ripk2-IN-4 was profiled against a panel of kinases to assess its selectivity. The primary publication reports excellent selectivity as visualized in a kinome phylogenetic tree, indicating

minimal off-target activity[5][6]. Specific inhibition values for off-target kinases are not provided in the source literature.

Table 4: In Vitro ADME Properties

Parameter	System	Value
Metabolic Stability	Human Liver Microsomes	Moderate Stability

Note: Comprehensive in vivo pharmacokinetic and efficacy data for **Ripk2-IN-4** (Compound 14) are not yet available in the public domain.

Experimental Protocols

Detailed methodologies for the key assays used to characterize **Ripk2-IN-4** are provided below. These protocols are based on the descriptions in the primary literature and supplemented with standard laboratory procedures[1][6].

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to RIPK2 activity.

Workflow Diagram:

Caption: Workflow for the RIPK2 ADP-Glo™ biochemical assay.

Methodology:

- **Compound Plating:** Serially dilute **Ripk2-IN-4** in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
- **Kinase Reaction:** Prepare a kinase reaction mixture containing recombinant human RIPK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
- **Initiation:** Add the kinase reaction mixture to the wells of the assay plate to start the reaction.

- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to RIPK2 activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of MDP-Induced TNF- α Secretion

This assay measures the ability of **Ripk2-IN-4** to inhibit the production of the pro-inflammatory cytokine TNF- α in a cellular context following stimulation of the NOD2 pathway.

Workflow Diagram:

Caption: Workflow for MDP-induced TNF- α secretion cellular assay.

Methodology:

- Cell Culture: Seed Raw264.7 murine macrophage cells into a 96-well culture plate at an appropriate density and allow them to adhere overnight.
- Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of **Ripk2-IN-4** or vehicle (DMSO). Incubate for 1-2 hours.
- Stimulation: Add the NOD2 ligand, muramyl dipeptide (MDP), to the wells to a final concentration known to elicit a robust cytokine response. Include unstimulated controls.

- Incubation: Culture the cells for a further 24 hours to allow for cytokine production and secretion.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
- Cytokine Quantification: Quantify the concentration of TNF- α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Data Analysis: Normalize the TNF- α concentrations to the vehicle-treated, MDP-stimulated control and plot against the inhibitor concentration to assess dose-dependent inhibition.

Conclusion

Ripk2-IN-4 is a highly potent and selective small molecule inhibitor of RIPK2 kinase. It effectively blocks the NOD2-RIPK2 signaling axis in both biochemical and cellular assays, demonstrating its potential as a valuable chemical probe for studying inflammatory pathways and as a lead compound for the development of therapeutics for inflammatory diseases driven by aberrant NOD/RIPK2 signaling[1][5][6]. Further studies are required to characterize its in vivo pharmacokinetic properties and efficacy in animal models of disease.

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